2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide
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Overview
Description
2-Amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide is an organic compound with the molecular formula C11H16N2OS. This compound is characterized by a thiophene ring substituted with amino, cyclopropyl, ethyl, and methyl groups, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclopropyl and ethyl groups are introduced via alkylation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency. The process generally includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted thiophenes, amines, and sulfoxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl and ethyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-ethylthiophene-3-carboxamide
- 2-Amino-5-methylthiophene-3-carboxamide
- N-Cyclopropyl-4-ethylthiophene-3-carboxamide
Uniqueness
2-Amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both cyclopropyl and ethyl groups on the thiophene ring is particularly rare, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-3-8-6(2)15-10(12)9(8)11(14)13-7-4-5-7/h7H,3-5,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSFMQWIZTZQGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CC2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182948 |
Source
|
Record name | 2-Amino-N-cyclopropyl-4-ethyl-5-methyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590355-64-9 |
Source
|
Record name | 2-Amino-N-cyclopropyl-4-ethyl-5-methyl-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590355-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-cyclopropyl-4-ethyl-5-methyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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